Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate is an organic compound with a complex structure that includes a dioxolane ring and a methylpentene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate typically involves the reaction of 4-methylpent-3-en-1-ol with acetic acid and a dioxolane derivative under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The reaction mixture is typically heated to a temperature range of 60-80°C to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The dioxolane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features.
DAMASCENOLIDE TM: A compound with a similar dioxolane ring structure.
MDMB-4en-PINACA: A synthetic cannabinoid with a related ester group.
Uniqueness
Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate is unique due to its combination of a dioxolane ring and a methylpentene side chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
89930-10-9 |
---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
methyl 2-[2-(4-methylpent-3-enyl)-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C12H20O4/c1-10(2)5-4-6-12(9-11(13)14-3)15-7-8-16-12/h5H,4,6-9H2,1-3H3 |
InChI Key |
UGVAYLTWKDXLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(OCCO1)CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.